3-氨基-4,6-二氯吡啶甲酸

描述

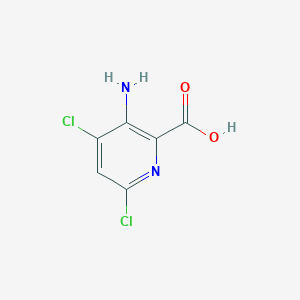

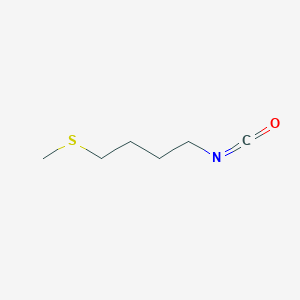

3-Amino-4,6-dichloropicolinic acid, also known as Aminopyralid, is a selective herbicide used for control of broadleaf weeds . It belongs to the picolinic acid family of herbicides . The compound has a molecular weight of 207.01 .

Synthesis Analysis

The synthesis of 3-Amino-4,6-dichloropicolinic acid can be achieved by reducing 4-amino-3,5,6-trichloropicolinic acid . This method uses a clean and environment-friendly catalytic hydrogenation process for high selectively hydrogenating and reducing the 4-amino-3,5,6-trichloropicolinic acid .Molecular Structure Analysis

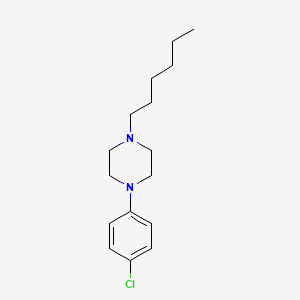

The molecular structure of 3-Amino-4,6-dichloropicolinic acid consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

3-Amino-4,6-dichloropicolinic acid is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature . The compound is soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .科学研究应用

除草剂用途

氨基吡啶主要用作一种除草剂,用于控制各种作物中的阔叶杂草,例如加拿大蓟 (Cirsium arvense) 。 它以其在农业环境中控制不需要的植被方面的有效性而闻名。

环境行为

该化合物在水中高度溶解,不易挥发,并且由于其在土壤系统中的流动性和中等持久性,有可能渗入地下水 。 这一特性对于了解其环境影响和行为至关重要。

安全和危害

The safety information for 3-Amino-4,6-dichloropicolinic acid indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

作用机制

Target of Action

3-Amino-4,6-dichloropicolinic acid, also known as Aminopyralid , is a pyridine carboxylic acid herbicide . Its primary targets are broadleaf weeds, especially thistles and clovers . It has been used to control Canada Thistle (Cirsium arvense), a weed in a variety of crops .

Mode of Action

The compound interacts with its targets by stimulating the synthesis of DNA, RNA, and proteins in plants at low concentrations . This stimulation leads to uncontrolled and disordered cell division and growth, eventually resulting in the destruction of the vascular bundles . At high concentrations, it inhibits cell division and growth .

Biochemical Pathways

It is known that the compound interferes with the normal synthesis of dna, rna, and proteins in plants, leading to uncontrolled cell division and growth .

Pharmacokinetics

Aminopyralid is non-volatile, highly soluble in water, and based on its chemical properties, is mobile and has a high potential for leaching to groundwater .

Result of Action

The result of the action of 3-Amino-4,6-dichloropicolinic acid is the control of broadleaf weeds. It causes uncontrolled and disordered cell division and growth in these plants, leading to the destruction of their vascular bundles . This results in the death of the weeds, thereby controlling their population in the treated areas .

Action Environment

The action of 3-Amino-4,6-dichloropicolinic acid can be influenced by environmental factors. For instance, in soil systems lacking oxygen and with a small presence of microorganisms, the herbicide can persist for a long time . The persistence of the herbicide in the soil can vary from 4 days to 287 days, depending on the soil type, local climate, and the microorganisms present in the soil .

属性

IUPAC Name |

3-amino-4,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJPREKPWUUJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)

![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)

![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)

![3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355621.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2355623.png)